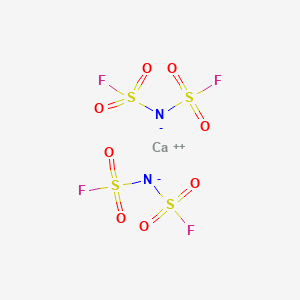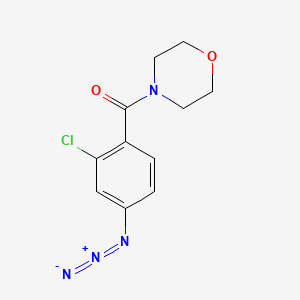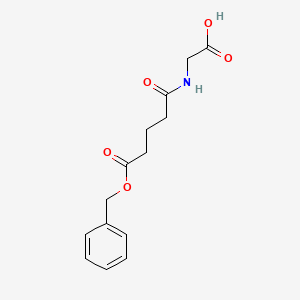
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride, also known as AMFP, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 321.84 g/mol. AMFP has been used in a variety of research applications, including as a ligand for protein crystallography, as a substrate for metabolic studies, and as an inhibitor of enzymes. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a building block for the synthesis of more complex molecules. Its unique structure, which includes a fluorine atom and an oxolane ring, makes it a valuable intermediate in the design of novel pharmacophores. The presence of fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals .
Biochemical Studies
In biochemistry, this amine derivative serves as a reagent for modifying peptides and proteins. It can be used to introduce fluorine-containing side chains, which are of interest due to their potential to enhance the properties of biomolecules, such as increasing their resistance to enzymatic degradation .
Pharmacological Applications
The compound’s ability to act as a selective fluorinating agent is of particular interest in pharmacology. Fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets, making them useful in the development of new drugs .
Organic Synthesis
Organic chemists may employ this compound in the synthesis of complex organic molecules. Its aminomethyl group is a versatile functional group that can undergo various chemical reactions, providing a pathway to a wide range of synthetic targets .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic methods or mass spectrometry. Its distinct chemical signature allows for the precise quantification and identification of similar compounds in complex mixtures .
Materials Science
The compound’s structural features may be explored in materials science for the development of novel materials. For instance, its incorporation into polymers could result in materials with unique properties, such as increased strength or chemical resistance .
Eigenschaften
IUPAC Name |
2-fluoro-2-(oxolan-3-ylmethyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2O.2ClH/c9-8(5-10,6-11)3-7-1-2-12-4-7;;/h7H,1-6,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTBFOWDPQITSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-fluoro-3-(oxolan-3-yl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)
![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)



![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)




![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)